d(CH2)5Tyr(Et)VAVP is a synthetic analog of arginine vasopressin (AVP), a hormone naturally produced in the hypothalamus and stored in the pituitary gland. [, , , , , , , , , , ] Unlike AVP, which exerts both antidiuretic (water retention) and vasopressor (blood pressure regulation) effects, d(CH2)5Tyr(Et)VAVP acts as a potent and specific antagonist, blocking the effects of AVP at its receptors. [, , , , , , , , , , ] This makes it a valuable tool for studying the physiological and pathophysiological roles of AVP, particularly in water balance regulation. [, , , , , , , , , , ]
Investigating its potential as a therapeutic agent: While currently primarily a research tool, d(CH2)5Tyr(Et)VAVP's potent and specific AVP antagonist properties warrant further exploration for potential therapeutic applications, particularly in treating conditions like SIADH and hyponatremia. [, , , ]
Developing more potent and selective analogs: Continued research could focus on synthesizing and evaluating novel d(CH2)5Tyr(Et)VAVP analogs with enhanced potency, selectivity, and pharmacological properties. [, ] This could involve exploring different modifications at various positions within the peptide sequence to optimize its binding affinity, receptor selectivity, and metabolic stability. [, ]
Understanding its long-term effects: While numerous studies have investigated the short-term effects of d(CH2)5Tyr(Et)VAVP, further research is needed to understand its long-term consequences on AVP receptor regulation and potential compensatory mechanisms. [, , , , , , , , , , ]
Combining with other therapeutic strategies: Exploring the potential synergistic effects of combining d(CH2)5Tyr(Et)VAVP with other drugs or therapeutic approaches could lead to novel treatment strategies for AVP-related disorders. [, , , ]
1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyrosine)-4-valine-arginine vasopressin is a synthetic analog of arginine vasopressin, a peptide hormone involved in various physiological processes, including the regulation of water retention and blood pressure. This compound has been developed primarily as an antagonist to the antidiuretic effects of arginine vasopressin, aiming to provide therapeutic benefits in conditions such as heart failure and hypertension.
The synthesis of 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyrosine)-4-valine-arginine vasopressin typically employs solid-phase peptide synthesis techniques, notably the Merrifield method. This approach allows for efficient assembly of peptide chains by sequentially adding protected amino acids to a solid support .
The molecular structure of 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyrosine)-4-valine-arginine vasopressin features several key components:
The compound has a molecular weight of approximately 1151.36 g/mol and is identified by the CAS number 77453-01-1 .
The primary chemical reactions involving this compound include:
The reactivity of the beta-mercapto group is crucial for designing derivatives with enhanced biological activity or stability against enzymatic degradation.
The mechanism of action for 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyrosine)-4-valine-arginine vasopressin involves:
Studies have shown that modifications at specific positions significantly influence the binding affinity and selectivity towards different vasopressin receptor subtypes .
This detailed analysis highlights the significance of 1-(beta-Mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-tyrosine)-4-valine-arginine vasopressin in both research and potential therapeutic applications, emphasizing its role as a selective antagonist in modulating the effects of arginine vasopressin.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3